molecular formula C16H19N7O3S B6439849 4-({3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}sulfonyl)-1H-imidazole CAS No. 2549005-13-0

4-({3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}sulfonyl)-1H-imidazole

Cat. No. B6439849
CAS RN: 2549005-13-0
M. Wt: 389.4 g/mol
InChI Key: VQFJTOJPIBFMNN-UHFFFAOYSA-N
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Description

The compound is a derivative of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine . These derivatives have been found to have diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory properties .


Synthesis Analysis

The synthesis of such compounds involves the use of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The reaction is usually carried out in the presence of triethylamine .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a core structure of a triazolothiadiazine ring, which is a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine . This core can make specific interactions with different target receptors due to its ability to accept and donate hydrogen bonds .


Chemical Reactions Analysis

The chemical reactions involving this compound are primarily its synthesis reactions. As mentioned earlier, the synthesis involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .

Scientific Research Applications

Anticancer Properties

The compound exhibits promising anticancer activity. Researchers have investigated its effects on various cancer cell lines, including breast, lung, and colon cancer. Mechanistic studies suggest that it interferes with cell cycle progression, induces apoptosis, and inhibits tumor growth. Further exploration is needed to optimize its efficacy and safety for potential clinical use .

Antimicrobial Activity

“4-({3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}sulfonyl)-1H-imidazole” demonstrates antimicrobial properties. It inhibits the growth of both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. Researchers are exploring its potential as a novel antibiotic agent .

Analgesic and Anti-Inflammatory Effects

Studies indicate that the compound possesses analgesic and anti-inflammatory properties. It may modulate pain pathways and reduce inflammation by targeting specific receptors or enzymes. These findings open avenues for pain management and inflammatory disorders .

Antioxidant Potential

The compound exhibits antioxidant activity, protecting cells from oxidative stress. Antioxidants play a crucial role in preventing various diseases, including neurodegenerative conditions and cardiovascular disorders. Further investigations are underway to understand its mechanisms and optimize its antioxidant effects .

Enzyme Inhibition

“4-({3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}sulfonyl)-1H-imidazole” acts as an enzyme inhibitor. It targets enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, and lipase. These inhibitory effects have implications for drug design and therapeutic interventions .

Antiviral Activity

Preliminary studies suggest antiviral potential against certain viruses. Researchers are investigating its efficacy against viral infections, including herpes simplex virus and influenza. Further validation is needed to harness its antiviral properties .

Drug Design and Development

The compound’s structure–activity relationship is critical for drug design. Researchers use computational modeling to optimize its pharmacokinetics and interactions with target receptors. It holds promise for multifunctional disease treatment .

Future Directions

The 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives, including this compound, have shown promising pharmacological activities. Future research could focus on further exploring these activities, optimizing the synthesis of these compounds, and investigating their mechanisms of action .

properties

IUPAC Name

3-cyclopropyl-6-[[1-(1H-imidazol-5-ylsulfonyl)pyrrolidin-3-yl]methoxy]-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N7O3S/c24-27(25,15-7-17-10-18-15)22-6-5-11(8-22)9-26-14-4-3-13-19-20-16(12-1-2-12)23(13)21-14/h3-4,7,10-12H,1-2,5-6,8-9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQFJTOJPIBFMNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C3N2N=C(C=C3)OCC4CCN(C4)S(=O)(=O)C5=CN=CN5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-({3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}sulfonyl)-1H-imidazole

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